molecular formula C8H4FNO B1338786 2-Fluorobenzoyl cyanide CAS No. 80277-41-4

2-Fluorobenzoyl cyanide

Cat. No.: B1338786
CAS No.: 80277-41-4
M. Wt: 149.12 g/mol
InChI Key: IVSCDQIYFFRLFZ-UHFFFAOYSA-N
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Description

2-Fluorobenzoyl cyanide is a highly reactive and toxic compound belonging to the family of benzoyl cyanide derivatives. It has a molecular formula of C8H4FNO and a molecular weight of 149.12 g/mol. This compound typically appears as a yellow to brown sticky oil that can solidify or remain liquid. It is known for its significant reactivity, making it a valuable intermediate in various chemical syntheses.

Preparation Methods

Synthetic Routes and Reaction Conditions: 2-Fluorobenzoyl cyanide can be synthesized through several methods. One common approach involves the reaction of 2-fluorobenzoyl chloride with sodium cyanide under controlled conditions. The reaction typically requires an inert atmosphere and a suitable solvent such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO). The reaction is carried out at elevated temperatures to ensure complete conversion to the desired product .

Industrial Production Methods: In industrial settings, the production of this compound often involves large-scale reactions using similar synthetic routes. The process is optimized for higher yields and purity, with stringent control over reaction parameters such as temperature, pressure, and reactant concentrations. The use of continuous flow reactors and advanced purification techniques ensures the efficient production of high-quality this compound .

Chemical Reactions Analysis

Types of Reactions: 2-Fluorobenzoyl cyanide undergoes various chemical reactions, including nucleophilic substitution, electrophilic addition, and oxidation. Its reactivity is primarily attributed to the presence of the cyano group and the fluorine atom on the benzene ring.

Common Reagents and Conditions:

    Nucleophilic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide can be used to replace the cyano group with other nucleophiles.

    Electrophilic Addition: Reagents like bromine or chlorine can add to the benzene ring, facilitated by the electron-withdrawing effects of the cyano and fluorine groups.

    Oxidation: Strong oxidizing agents such as potassium permanganate or chromium trioxide can oxidize this compound to form corresponding carboxylic acids.

Major Products Formed: The major products formed from these reactions include substituted benzoyl cyanides, halogenated derivatives, and carboxylic acids, depending on the specific reaction conditions and reagents used.

Scientific Research Applications

2-Fluorobenzoyl cyanide has diverse applications in scientific research:

    Chemistry: It serves as a key intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.

    Biology: Its derivatives are used in the development of enzyme inhibitors and probes for studying biological pathways.

    Medicine: The compound is explored for its potential in drug discovery, particularly in designing molecules with enhanced bioactivity and selectivity.

    Industry: It is utilized in the production of specialty chemicals and materials, contributing to advancements in polymer science and materials engineering.

Mechanism of Action

The mechanism of action of 2-fluorobenzoyl cyanide involves its reactivity with nucleophiles and electrophiles. The cyano group acts as an electron-withdrawing group, enhancing the electrophilicity of the carbonyl carbon. This makes the compound highly reactive towards nucleophilic attack, leading to the formation of various derivatives. Additionally, the fluorine atom’s presence influences the compound’s reactivity and stability, making it a valuable intermediate in synthetic chemistry .

Comparison with Similar Compounds

    Benzoyl Cyanide: Similar in structure but lacks the fluorine atom, resulting in different reactivity and applications.

    2-Chlorobenzoyl Cyanide: Contains a chlorine atom instead of fluorine, leading to variations in chemical behavior and reactivity.

    2-Bromobenzoyl Cyanide:

Uniqueness: 2-Fluorobenzoyl cyanide’s uniqueness lies in the presence of the fluorine atom, which significantly influences its chemical properties. The fluorine atom enhances the compound’s stability and reactivity, making it a valuable intermediate in various synthetic processes. Its distinct reactivity profile allows for the formation of unique derivatives not easily accessible with other benzoyl cyanide analogs .

Properties

IUPAC Name

2-fluorobenzoyl cyanide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H4FNO/c9-7-4-2-1-3-6(7)8(11)5-10/h1-4H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IVSCDQIYFFRLFZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C(=O)C#N)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H4FNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90519454
Record name 2-Fluorobenzene-1-carbonyl cyanide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90519454
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

149.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

80277-41-4
Record name 2-Fluorobenzene-1-carbonyl cyanide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90519454
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

2-Fluorobenzoyl cyanide was prepared according to the general procedure reported by G. A. Olah et al. [supra]. Under dry conditions, 1.2 mL of 2-fluorobenzoyl chloride (97%, Aldrich) (10 mmol), 26 mL of methylene chloride, freshly distilled from phosphorus pentoxide under nitrogen, and 1.55 mL of trimethylsilyl cyanide (12 mmol) were placed in a 100-mL round bottom flask. To this solution 0.25 mL of tin (IV) chloride (2.1 mmol) was added. On addition of the tin (IV) chloride, the color of the solution changed from yellow to dark brown. The reaction mixture was stirred for 2 hr at room temperature, then quenched with 75 mL of ice-cold water, and finally extracted with two 75-mL portions of methylene chloride. The methylene chloride extracts were combined, washed with two 75-mL portions of ice-cold water, dried with MgSO4, and filtered. The methylene chloride was removed by rotary evaporation to yield a dark brown oil which was purified by Kugelrohr vacuum distillation to yield 0.711 g (47%) of 2-fluorobenzoyl cyanide as a colorless oil: IR (CH2Cl2) (partial) 2225, 1695, 1670, 1610, 1489, 1484, 1457 cm-1.
Quantity
1.2 mL
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
26 mL
Type
solvent
Reaction Step One
Quantity
1.55 mL
Type
reactant
Reaction Step Two
Name
tin (IV) chloride
Quantity
0.25 mL
Type
reactant
Reaction Step Three
Name
tin (IV) chloride
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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